Veronicoside

Catalog No.
S3161444
CAS No.
50981-09-4
M.F
C22H26O11
M. Wt
466.439
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Veronicoside

CAS Number

50981-09-4

Product Name

Veronicoside

IUPAC Name

[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] benzoate

Molecular Formula

C22H26O11

Molecular Weight

466.439

InChI

InChI=1S/C22H26O11/c23-8-12-14(25)15(26)16(27)21(30-12)32-20-13-11(6-7-29-20)17(18-22(13,9-24)33-18)31-19(28)10-4-2-1-3-5-10/h1-7,11-18,20-21,23-27H,8-9H2/t11-,12-,13-,14-,15+,16-,17+,18+,20+,21+,22-/m1/s1

InChI Key

GOHHRVCULPSXEU-RWORTQBESA-N

SMILES

C1=CC=C(C=C1)C(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O

solubility

not available

Natural product derived from plant source.
Veronicoside is a natural product found in Veronica pulvinaris, Veronica anagallis, and other organisms with data available.

Veronicoside (CAS: 50981-09-4) is a highly specialized iridoid glucoside, chemically defined as the 6-O-benzoyl ester of catalpol. In procurement and industrial material selection, Veronicoside is primarily sourced as a high-value analytical reference standard for chemotaxonomic authentication and quality control of botanical extracts [2]. Unlike unesterified baseline iridoids, its specific benzoyl substitution imparts distinct physicochemical and biological properties, making it a critical benchmark compound for structure-activity relationship (SAR) mapping and in vitro cytotoxicity assays [1]. Buyers prioritizing reproducible assay performance, precise extraction benchmarking, and supply chain validation require this exact molecular form over crude iridoid mixtures.

Substituting Veronicoside with generic iridoid precursors, such as the unesterified parent compound catalpol or structurally similar esters like catalposide (6-O-p-hydroxybenzoyl-catalpol), fundamentally compromises analytical and experimental integrity. Catalpol lacks the 6-O-benzoyl moiety, resulting in a complete loss of direct cytotoxic activity—shifting the mechanism of action from apoptotic to merely cytostatic in standardized assays[1]. Furthermore, in quality control workflows, substituting Veronicoside with other iridoids fails to provide the specific HPLC-MS retention and mass signatures required to detect adulteration in commercial botanical supply chains [2]. Utilizing crude mixtures introduces highly variable phenolic components that confound baseline antioxidant measurements, making pure Veronicoside strictly non-interchangeable for rigorous commercial and scientific applications.

Divergent Mechanism of Action: Cytotoxic vs. Cytostatic Behavior

In comparative in vitro assays against Hep-2 human epidermoid carcinoma cell lines, Veronicoside demonstrates direct cytotoxic activity, whereas closely related structural analogs such as catalposide (6-O-p-hydroxybenzoyl-catalpol) and acetylcatalpol exhibit only cytostatic effects [1].

Evidence DimensionCell viability inhibition mechanism and IC50
Target Compound DataVeronicoside: Direct cytotoxicity with an IC50 of 153.3 µM
Comparator Or BaselineCatalposide and Acetylcatalpol: Cytostatic activity only (no direct cytotoxicity)
Quantified DifferenceQualitative shift from cytostatic to cytotoxic mechanism, with a measurable IC50 of 153.3 µM for Veronicoside.
ConditionsHep-2 cell line assay evaluated via MTT method

Procurement of Veronicoside is essential for researchers requiring a direct apoptotic inducer rather than a growth-arresting (cytostatic) iridoid baseline.

Analytical Marker for Botanical Supply Chain Authentication

Veronicoside serves as a definitive chemical marker for the authentication of Veronica officinalis extracts. HPLC-MS profiling demonstrates that Veronicoside is consistently present in authentic reference materials, whereas other iridoids like catalposide are absent in true reference materials but frequently appear in adulterated commercial products[1].

Evidence DimensionPresence in authentic vs. adulterated botanical matrices
Target Compound DataVeronicoside: 100% presence in verified V. officinalis reference materials (detected at 489 m/z)
Comparator Or BaselineCatalposide: 0% presence in reference materials, but found in 60% of commercial adulterated products
Quantified DifferenceAbsolute differential presence enabling binary authentication of raw material supply chains.
ConditionsHPLC-MS profiling of 70% ethanol extracts

Industrial buyers and QA laboratories must use Veronicoside as a primary analytical standard to detect supply chain fraud and validate raw material authenticity.

Baseline Control for Phenolic Antioxidant SAR Studies

In bioactivity-guided fractionations, Veronicoside (a non-phenolic benzoyl ester) provides a critical structural baseline against highly hydroxylated iridoids. While verminoside (a caffeoyl ester) exhibits reducing activity equivalent to a Vitamin C standard, Veronicoside shows moderate, distinct reducing activity, allowing researchers to precisely quantify the radical-scavenging contribution of the phenolic hydroxyl groups [1].

Evidence DimensionRelative reducing activity in antioxidant assays
Target Compound DataVeronicoside: Moderate reducing activity (baseline for non-phenolic ester)
Comparator Or BaselineVerminoside: High reducing activity (equivalent to Vitamin C standard)
Quantified DifferenceIsolates the exact quantitative contribution of the caffeoyl phenolic groups versus the standard benzoyl group.
ConditionsBioassay-guided screening of ethyl acetate fractions

Veronicoside is the necessary negative-phenolic control for procurement teams building iridoid libraries to map antioxidant structure-activity relationships.

Solvent Extraction and Processability Profile

Veronicoside demonstrates high partition efficiency into ethyl acetate during the fractionation of crude ethanolic extracts. Compared to purely aqueous fractions which yield negligible iridoid recovery and low bioactivity, the ethyl acetate sub-fractions successfully concentrate Veronicoside, enabling scalable isolation and standardized formulation [1].

Evidence DimensionFractionation recovery and bioactivity concentration
Target Compound DataVeronicoside: High concentration and recovery in the ethyl acetate fraction
Comparator Or BaselineAqueous fraction: Negligible recovery and lowest comparative reducing activity
Quantified DifferenceSignificant enrichment of Veronicoside in moderate-polarity organic solvents compared to highly polar aqueous phases.
ConditionsLiquid-liquid partitioning of 95% ethanol extracts

Understanding Veronicoside's solubility profile dictates the selection of ethyl acetate over water for industrial-scale extraction and downstream purification workflows.

Analytical Standard for Botanical Quality Assurance

Directly downstream of its unique HPLC-MS retention profile, Veronicoside is the required standard for QA/QC laboratories authenticating Veronica species extracts and preventing adulteration in the herbal supply chain [1].

Apoptosis and Oncology Assay Development

Leveraging its specific IC50 profile, Veronicoside is procured as a positive control for iridoid-induced direct cytotoxicity in human epidermoid carcinoma models, specifically where cytostatic analogs fail [2].

Structure-Activity Relationship (SAR) Library Construction

Procured as the definitive non-phenolic benzoyl ester baseline to evaluate the impact of acyl group substitutions on radical scavenging and bioactivity in comparative iridoid studies [3].

XLogP3

-1

Dates

Last modified: 04-14-2024

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